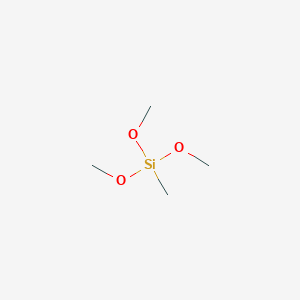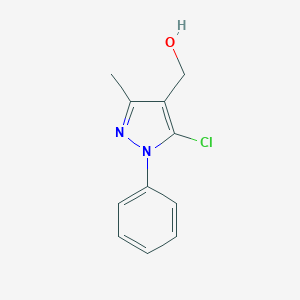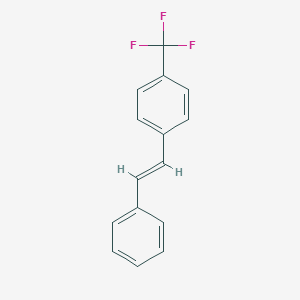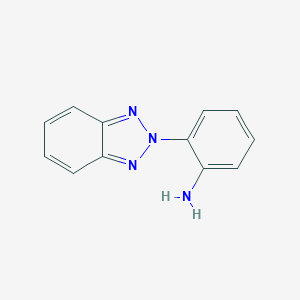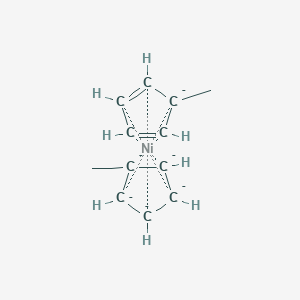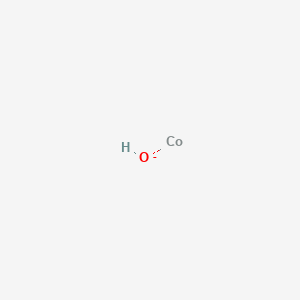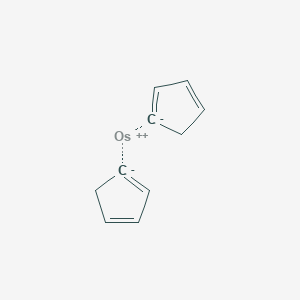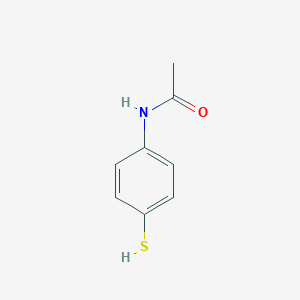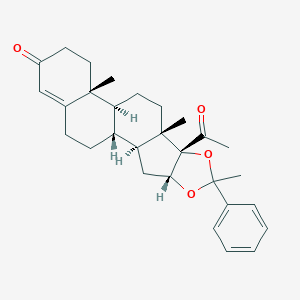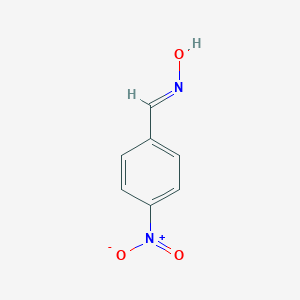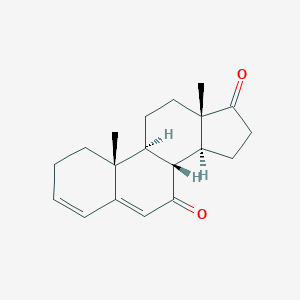
Androsta-3,5-diene-7,17-dione
Übersicht
Beschreibung
Androsta-3,5-diene-7,17-dione is a key intermediate in the organic synthesis of various female sex hormones such as estrone, estradiol, estriol, and other related derivatives. Its structural complexity, characterized by multiple chiral carbon centers, presents significant challenges in chemical synthesis. However, microbe-mediated biotransformation offers a highly reliable, cost-effective, and relatively non-hazardous method for the commercial manufacturing of this and other steroidal key intermediates (Prakash & Bajaj, 2017).
Synthesis Analysis
The synthesis of Androsta-3,5-diene-7,17-dione involves bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination, leading to the formation of Androsta-2,4-diene-1,17-dione. Treatment with alkali transforms it into 3α,5α-epoxyandrostane-1,17-dione. This pathway confirms the structural intricacies involved in its synthesis, highlighting the importance of specific reactions in achieving the desired steroidal framework (Hanson & Organ, 1970).
Molecular Structure Analysis
The molecular structure of Androsta-3,5-diene-7,17-dione is critical for its biological activity and synthesis. The compound's structure has been confirmed through various chemical transformations and analytical techniques, including X-ray analysis in some instances. These analyses provide insights into the compound's conformation and reactivity, essential for understanding its role in further chemical transformations and biological activities (Görlitzer et al., 2002).
Chemical Reactions and Properties
Androsta-3,5-diene-7,17-dione undergoes various chemical reactions, including bromination, dehydrobromination, and treatment with alkali, leading to different derivatives. These reactions are pivotal for synthesizing key intermediates used in the production of female sex hormones and other steroidal compounds. The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in its functionalization and transformation into biologically active molecules (Hanson & Organ, 1970).
Wissenschaftliche Forschungsanwendungen
Use as an Aromatase Inhibitor
- Summary of Application: Arimistane is known to be a potent inhibitor of aromatase . Aromatase is an enzyme found in adrenal and adipose tissues that catalyzes the conversion of androgens to estrogens, such as testosterone to beta-estradiol . By inhibiting this enzyme, Arimistane increases the content of endogenous anabolic hormones and maintains a high level of endogenous testosterone .
Use in Dietary Supplements
- Summary of Application: Arimistane is often sold as a dietary supplement that will reduce estradiol and is mainly used as a post-cycle therapy .
- Results or Outcomes: The outcomes of using Arimistane in dietary supplements can vary widely depending on the individual and the specific supplement formulation. It’s important to note that the content of Arimistane in such products is often not standardized .
Use in Cancer Treatment
Safety And Hazards
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-3,5-diene-7,17-dione | |
CAS RN |
1420-49-1 | |
| Record name | Androsta-3,5-diene-7,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




